8-Nitroquinazolin-4-ol

概要

説明

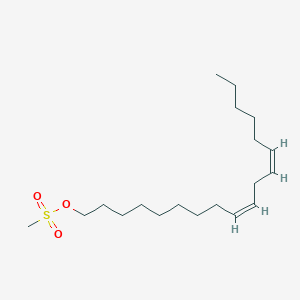

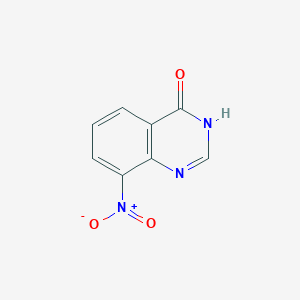

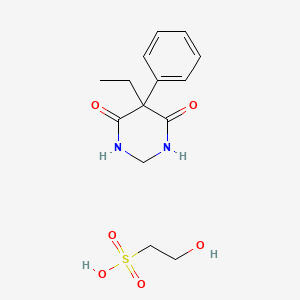

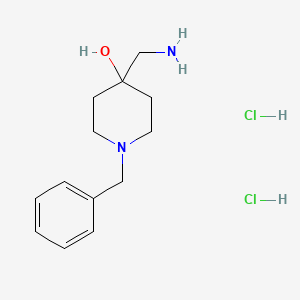

8-Nitroquinazolin-4-ol is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in scientific research due to its diverse biological activities and potential applications in various fields. The compound has a CAS Number of 53638-54-3 and a molecular weight of 191.15 .

Molecular Structure Analysis

The molecular formula of 8-Nitroquinazolin-4-ol is C8H5N3O3 . The InChI Code is 1S/C8H5N3O3/c12-8-5-2-1-3-6 (11 (13)14)7 (5)9-4-10-8/h1-4H, (H,9,10,12) .Physical And Chemical Properties Analysis

8-Nitroquinazolin-4-ol is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .科学的研究の応用

- 8-Nitroquinazolin-4-ol exhibits promising antimalarial properties. Researchers have explored its efficacy against Plasmodium species, which cause malaria. The compound interferes with essential metabolic pathways in the parasite, making it a potential candidate for antimalarial drug development .

- Studies suggest that 8-Nitroquinazolin-4-ol possesses antitumor activity. It may inhibit cancer cell growth by interfering with cell signaling pathways or inducing apoptosis (programmed cell death). Researchers continue to investigate its potential as an anticancer agent .

- 8-Nitroquinazolin-4-ol has been evaluated for its anticonvulsant effects. It may modulate neuronal excitability and reduce seizure activity. Understanding its mechanism of action could lead to novel antiepileptic drugs .

- The compound exhibits fungicidal activity against various fungal pathogens. Researchers have explored its effectiveness in controlling fungal infections, particularly those affecting crops and plants. It could contribute to sustainable agriculture .

- 8-Nitroquinazolin-4-ol shows promise as an antimicrobial agent. It inhibits the growth of bacteria and other microorganisms. Investigations into its specific targets and modes of action are ongoing .

- Inflammation plays a role in various diseases. 8-Nitroquinazolin-4-ol has been studied for its anti-inflammatory effects. By modulating inflammatory pathways, it may offer therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease .

Antimalarial Activity

Antitumor Potential

Anticonvulsant Properties

Fungicidal Applications

Antimicrobial Effects

Anti-Inflammatory Potential

These applications highlight the versatility of 8-Nitroquinazolin-4-ol and underscore its importance in medicinal chemistry and biological research. Further studies are needed to fully unlock its potential and optimize its use in various contexts . If you’d like more detailed information on any specific application, feel free to ask!

Safety and Hazards

作用機序

Target of Action

Quinazoline derivatives, a class of compounds to which 8-nitroquinazolin-4-ol belongs, have been reported to exhibit a broad range of medicinal activities .

Mode of Action

Quinazoline derivatives have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives have been reported to affect various biochemical pathways, leading to downstream effects .

Result of Action

Quinazoline derivatives have been reported to exhibit a range of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .

特性

IUPAC Name |

8-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-5-2-1-3-6(11(13)14)7(5)9-4-10-8/h1-4H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECQXFFMBXNHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279946 | |

| Record name | 8-nitroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitroquinazolin-4-ol | |

CAS RN |

53638-54-3 | |

| Record name | 53638-54-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-nitroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029044.png)

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)